Tricarballylic anhydride

Vue d'ensemble

Description

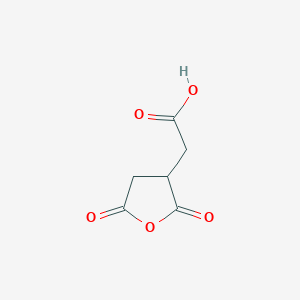

Tricarballylic anhydride, also known as 1,2,3-propanetricarboxylic anhydride, is an organic compound with the molecular formula C₆H₆O₅. It is a cyclic anhydride derived from tricarballylic acid, which is a tricarboxylic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tricarballylic anhydride can be synthesized through the dehydration of tricarballylic acid. The reaction typically involves heating tricarballylic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often include elevated temperatures to facilitate the removal of water and the formation of the anhydride ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes where tricarballylic acid is fed into a reactor with a dehydrating agent. The reaction mixture is then heated, and the anhydride is distilled off or separated through crystallization techniques. The purity of the final product is ensured through various purification steps, including recrystallization and chromatography .

Analyse Des Réactions Chimiques

Hydrolysis

Tricarballylic anhydride undergoes hydrolysis in aqueous environments to regenerate tricarballylic acid (C₆H₈O₆). This reaction is reversible and pH-dependent.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, followed by ring opening and proton transfer. Theoretical studies suggest the five-membered anhydride ring’s strain facilitates hydrolysis .

Esterification

This compound reacts with alcohols to form tricarballylic acid esters.

Example Reaction :

Regioselectivity is influenced by the steric and electronic properties of the alcohol .

Amidation

Reaction with primary or secondary amines produces tricarballylic acid amides.

Key Finding :

The reaction with chiral amines (e.g., (R)-α-methylbenzylamine) generates diastereomeric mixtures, resolvable via chromatographic methods .

Enzymatic Interactions

This compound-derived tricarballylate inhibits key metabolic enzymes.

Mechanism :

Tricarballylate mimics citrate, binding to aconitase’s active site and blocking its role in isomerizing citrate to isocitrate .

Decarboxylation and Side Reactions

Under thermal or catalytic conditions, this compound undergoes decarboxylation.

| Conditions | Products | Catalyst | Yield | References |

|---|---|---|---|---|

| 160°C, H₂O | Aconitic acid | H-Beta zeolite | 85% | |

| Acetic anhydride, 100°C | 3-Methyltricarballylic acid derivatives | None | 70% |

Note :

Decarboxylation pathways are sensitive to temperature and catalyst choice. For example, Nb₂O₅·nH₂O enhances dehydration efficiency while minimizing side products .

Comparative Reaction Pathways

The table below contrasts major reaction pathways:

| Reaction Type | Reagents | Primary Product | Byproducts |

|---|---|---|---|

| Hydrolysis | H₂O | Tricarballylic acid | None |

| Esterification | R-OH, acid | Tricarballylate esters | H₂O |

| Amidation | R-NH₂, DCC | Tricarballylamide | Urea derivatives |

| Decarboxylation | Heat, catalysts | Aconitic acid | CO₂, itaconic acid |

Applications De Recherche Scientifique

Chemical Properties and Reactions

Tricarballylic anhydride is known for its reactivity due to the presence of multiple carboxyl groups. It can undergo various chemical reactions:

- Hydrolysis : Converts to tricarballylic acid in the presence of water.

- Esterification : Reacts with alcohols to form esters.

- Amidation : Forms amides when reacted with amines.

The general reaction conditions for these transformations include mild to moderate temperatures for hydrolysis and the presence of acid catalysts for esterification and amidation.

Organic Synthesis

TCA serves as a reagent in organic synthesis, particularly in the preparation of esters and amides. Its ability to form complex derivatives makes it a valuable building block in synthetic chemistry.

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Hydrolysis | Tricarballylic acid | Aqueous solutions |

| Esterification | Tricarballylic acid esters | Alcohols + Acid catalyst |

| Amidation | Tricarballylic acid amides | Amines + Coupling agents |

Biological Applications

Research indicates that derivatives of TCA play a role in metabolic pathways. Specifically, tricarballylic acid has been studied for its effects on cellular processes and energy metabolism.

- Case Study : A study on the impact of TCA derivatives on the TCA cycle revealed their potential as metabolic modulators, influencing cellular energy production .

Medical Research

Ongoing research investigates the potential use of TCA derivatives as enzyme inhibitors. The ability to modify TCA into various derivatives opens avenues for drug development targeting specific biological pathways.

- Example : Derivatives have shown promise in inhibiting enzymes involved in metabolic disorders, highlighting their therapeutic potential .

Industrial Applications

In industry, TCA is utilized in the production of polymers and resins. Its unique chemical structure imparts desirable properties to materials used in coatings and adhesives.

Mécanisme D'action

The mechanism of action of tricarballylic anhydride involves its reactivity with nucleophiles due to the presence of the anhydride functional group. Upon hydrolysis, it forms tricarballylic acid, which can interact with various enzymes and proteins. For instance, tricarballylic acid is known to inhibit aconitase, an enzyme involved in the citric acid cycle, by binding to its active site and preventing substrate access .

Comparaison Avec Des Composés Similaires

Succinic anhydride: A dicarboxylic anhydride with similar reactivity but fewer carboxyl groups.

Maleic anhydride: Another dicarboxylic anhydride, known for its use in polymer production.

Phthalic anhydride: A tricarboxylic anhydride used in the synthesis of plasticizers and dyes.

Uniqueness: Tricarballylic anhydride is unique due to its three carboxyl groups, which provide it with distinct reactivity and the ability to form more complex derivatives compared to dicarboxylic anhydrides. This makes it particularly valuable in the synthesis of multifunctional compounds and materials .

Activité Biologique

Tricarballylic anhydride, a derivative of tricarballylic acid, has garnered attention in various fields of biological research due to its unique biochemical properties and potential applications. This article explores the biological activity of this compound, focusing on its enzymatic interactions, implications in animal health, and potential toxicological effects.

This compound is formed from tricarballylic acid through dehydration, resulting in a cyclic anhydride structure. Its molecular formula is C9H12O5, and it exhibits reactivity typical of anhydrides, enabling it to participate in various biochemical reactions. The five-membered ring structure is favored in its formation, which influences its biological interactions .

Enzymatic Activity

Tricarballylate Dehydrogenase (TcuA)

Research has identified the enzyme TcuA (tricarballylate dehydrogenase) as crucial for the catabolism of tricarballylate, the active form of tricarballylic acid. TcuA catalyzes the oxidation of tricarballylate to cis-aconitate with a Km value of 3.8 mM and a Vmax of 7.9 mM/min . The enzyme exhibits optimal activity at pH 7.5 and 30°C but is inactivated at higher temperatures (45°C). This enzymatic pathway is significant as it contributes to the utilization of tricarballylate by certain bacteria, such as Salmonella enterica, which can use it as a carbon source .

Biological Implications

Ruminant Health

Tricarballylic acid is implicated in grass tetany, a condition affecting ruminants characterized by acute magnesium deficiency. The conversion of trans-aconitate to tricarballylate by rumen microorganisms can lead to increased levels of tricarballylate in the bloodstream, which acts as a competitive inhibitor of aconitase, disrupting normal citric acid cycle activity . In vitro studies have shown that concentrations as low as 0.5 mM can inhibit acetate oxidation significantly, indicating potential metabolic disruptions in livestock .

Toxicity and Metabolic Effects

The toxicity profile of this compound has been examined concerning its effects on mammalian metabolism. In sheep studies, administration of trans-aconitate resulted in measurable plasma concentrations of tricarballylate that correlated with decreased liver function metrics . The inhibition constant (Ki) for aconitase was found to be similar to the Km for citrate, suggesting that tricarballylate could have profound effects on energy metabolism under certain conditions.

Case Study 1: Rumen Microbial Conversion

In an experimental setup involving mixed rumen microorganisms incubated with Timothy hay and trans-aconitate, it was observed that up to 82% conversion to tricarballylate could be achieved under specific conditions (e.g., chloroform treatment) that inhibited methane production . This study highlights the role of dietary components in modulating the production and effects of tricarballylate.

Case Study 2: Enzymatic Inhibition

A study examining liver slices from sheep indicated that increasing concentrations of tricarballylate led to a linear decline in acetate oxidation rates. At concentrations above 8 mM, significant metabolic inhibition was noted, underscoring the compound's potential for causing metabolic disturbances when present at elevated levels .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Structure | Five-membered cyclic anhydride derived from tricarballylic acid |

| Enzyme Involved | TcuA (tricarballylate dehydrogenase) |

| Km Value | 3.8 mM |

| Vmax | 7.9 mM/min |

| Optimal pH/Temperature | pH 7.5 / 30°C |

| Health Implications | Associated with grass tetany in ruminants |

| Toxicity Observations | Competitive inhibitor of aconitase; affects acetate oxidation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tricarballylic anhydride and its derivatives, and how are diastereomers characterized?

this compound derivatives are synthesized via acid chloride intermediates. For example, reacting this compound acid chloride with (R)-α-methylbenzylamine in dry CH₂Cl₂ at 0°C yields diastereomeric imides (e.g., 9s/9a ). Diastereomers are resolved using ¹H NMR spectroscopy, where coupling constants (e.g., δ 2.65–3.30 ppm for CH₂ groups) and integration ratios (~1:1) distinguish stereoisomers . Post-synthesis purification involves extraction with dilute HCl and solvent removal under reduced pressure.

Q. How does tricarballylic acid influence polymorphic phase transformations in pharmaceuticals?

Tricarballylic acid acts as a crystallization modifier in drug formulations. For instance, it impacts the solid-state polymorphic transition of piracetam by stabilizing specific crystal forms through hydrogen-bonding interactions. This is critical for optimizing drug stability and bioavailability .

Q. What is the natural origin of tricarballylic acid in biological systems?

Tricarballylic acid is a terminal xeno-metabolite produced by gut microbiota through microbial degradation of dietary trans-aconitate, citrate, or isocitrate. Its systemic levels correlate with microbial activity, as shown in human plasma studies post-oral glucose challenge .

Advanced Research Questions

Q. What mechanistic insights explain the esterification of fumonisins by tricarballylic acid in fungal biosynthesis?

The nonribosomal peptide synthetase (NRPS) FUM14 in Fusarium verticillioides catalyzes tricarballylic ester formation during fumonisin biosynthesis. Fum14p’s condensation domain facilitates ester bond formation using tricarballylic thioesters, a rare example of NRPS-mediated C–O bond formation. Deletion of FUM14 blocks esterification, yielding precursors like HFB₃ and HFB₄ .

Q. How do surfactants like SDS modulate the oxidative degradation of tricarballylic acid in atmospheric aerosols?

Sodium dodecyl sulfate (SDS) forms monolayers on aerosol surfaces, shielding tricarballylic acid from hydroxyl radical (OH) oxidation. At monolayer coverage, the decay rate constant decreases by 60%, extending the atmospheric lifetime of tricarballylic acid. This is modeled via reactive uptake coefficients (e.g., γ = 3.9 for SDS-free particles) .

Q. What role does tricarballylic acid play in modifying hydroxyapatite (HAP) crystallization kinetics?

Tricarballylic acid adsorbs onto HAP crystal surfaces, altering morphology and thermal degradation pathways. Kinetic models (Kissinger, Flynn-Wall-Ozawa) reveal reduced activation energies (e.g., ~150–200 kJ/mol) for HAP degradation in its presence, suggesting stabilization via surface-complexation .

Q. How does acylative decarboxylation of tricarballylic acid enable lactone synthesis?

Reaction with nonanoic anhydride at 185°C under nitrogen yields dilactone 26 via Fittig-type decarboxylation. Side products like the self-condensed tricarballylic acid derivative 27 (mp 197.5–198°C) form due to competing pathways. Yields improve with powdered glass catalysts (~49% for 26 ) .

Q. What is the environmental fate of tricarballylic acid as a degradate of agrochemicals?

Tricarballylic acid is a non-toxic degradation product of prohexadione calcium (a plant growth regulator). It is metabolized further into citric acid, both of which are naturally occurring and pose minimal ecological risk .

Q. Methodological Considerations

Q. How are diastereomeric ratios quantified in this compound derivatives?

¹H NMR integration of distinct proton environments (e.g., δ 2.75 vs. 3.22 ppm for CH groups in 9a vs. 9s ) provides quantitative diastereomer ratios. GC-MS (e.g., m/z 148 [M⁺–113]) and melting point analysis (129–135°C) further confirm purity .

Q. What analytical techniques are critical for studying tricarballylic acid-surfactant interactions in aerosols?

Aerosol mass spectrometry (AMS) tracks C₄H₄O⁺ fragments to monitor oxidation kinetics. Rate constants (e.g., 4.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for SDS) are derived from exponential decay models of normalized signal intensity vs. OH exposure .

Contradictions and Open Questions

- Synthetic Yields : Acylative decarboxylation yields decrease with larger anhydrides (e.g., nonanoic vs. acetic), but catalytic additives (e.g., powdered glass) improve efficiency .

- NRPS Catalysis : Fum14p challenges traditional NRPS mechanisms by catalyzing esterification instead of amidation, warranting structural studies of its condensation domain .

Propriétés

IUPAC Name |

2-(2,5-dioxooxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c7-4(8)1-3-2-5(9)11-6(3)10/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYANEXCVXFZQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286162 | |

| Record name | Tricarballylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-10-9 | |

| Record name | Tricarballylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricarballylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxooxolan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.